5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1644453-92-8
VCID: VC2763687
InChI: InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
SMILES: C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Molecular Formula: C10H9BrF2N2O2
Molecular Weight: 307.09 g/mol

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

CAS No.: 1644453-92-8

Cat. No.: VC2763687

Molecular Formula: C10H9BrF2N2O2

Molecular Weight: 307.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene - 1644453-92-8

Specification

CAS No. 1644453-92-8
Molecular Formula C10H9BrF2N2O2
Molecular Weight 307.09 g/mol
IUPAC Name 1-(4-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine
Standard InChI InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Standard InChI Key RORPZWVEWUAWDQ-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Canonical SMILES C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Introduction

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is an organic compound that combines a bromine atom, a difluoropyrrolidinyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of research, including medicinal chemistry and material science, due to its unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves several key steps, including the formation of the difluoropyrrolidinyl group and its attachment to a brominated and nitrated benzene ring. The specific synthetic route may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for successful synthesis.

Chemical Reactions and Interactions

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition reactions. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity towards nucleophiles, influencing its binding affinity to enzymes and receptors.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds like 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzeneC10H9BrF2N2O2307.09 g/mol1644453-92-8
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzeneC10H9BrF2N2O2307.09 g/mol1707391-16-9
5-Bromo-1,3-difluoro-2-nitrobenzeneC6H2BrF2NO2233.97 g/mol147808-42-2

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